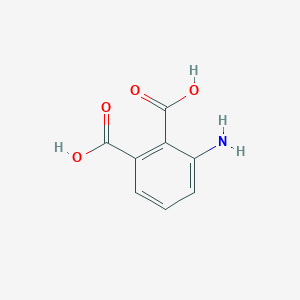

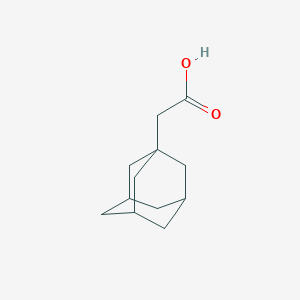

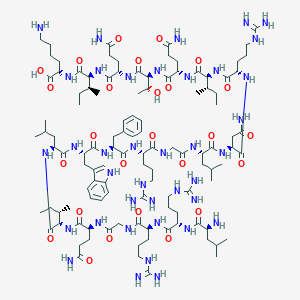

![molecular formula C8H13NO2 B045870 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one CAS No. 7224-81-9](/img/structure/B45870.png)

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Overview

Description

Synthesis Analysis

The synthesis of compounds closely related to 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one involves intricate chemical reactions that highlight the complexity of constructing such bicyclic systems. Notably, the synthesis of oximes and oxime ethers from 3-azabicyclo[3.3.1]nonan-9-ones showcases the multifaceted approaches needed to introduce functional groups onto the bicyclic framework, which may be relevant to synthesizing the compound (Parthiban, Rathika, Ramkumar, Son, & Jeong, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one often exhibits unique conformations due to their bicyclic nature. For instance, a study on the conformational behavior of 3-azabicyclo[3.3.1]nonan-9-ones demonstrated that these molecules prefer a twin-chair conformation with equatorial orientation of substituents, which is crucial for understanding the spatial arrangement and reactivity of such compounds (Park, Jeong, & Parthiban, 2011).

Chemical Reactions and Properties

Chemical reactions involving similar bicyclic systems often exhibit selectivity and specificity. The gold-catalyzed synthesis of 9-oxabicyclo[3.3.1]nona-4,7-dienes from 1-oxo-4-oxy-5-ynes is an example of how specific conditions can facilitate the formation of highly strained structures, which may be analogous to the reactions needed to synthesize or modify 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (Teng, Das, Huple, & Liu, 2010).

Physical Properties Analysis

The physical properties of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one can be inferred from related studies, highlighting the importance of NMR spectroscopy in determining the structural characteristics of such compounds. For example, a complete 1D and 2D NMR study of variously substituted 3-azabicyclo[3.3.1]nonan-9-ones provides insight into their conformational preferences and electronic effects, which are essential for understanding the physical properties of the compound (Park, Jeong, & Parthiban, 2011).

Chemical Properties Analysis

The chemical properties of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, such as reactivity and stability, can be partly understood through studies on similar molecules. For instance, the synthesis and tautomerism of 9-azabicyclo[4.2.1]nonan-1-ols reveal the complexity of tautomeric equilibria in bicyclic systems, which could affect the chemical behavior of the compound (Smith, Justice, & Malpass, 1994).

Scientific Research Applications

Antimicrobial Applications

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one and related compounds have been synthesized and investigated for their antimicrobial activities. Notably, these compounds have been evaluated for in vitro activity against various pathogenic bacteria and fungi, showing promising potential as antimicrobial agents (Parthiban, Rathika, Ramkumar, Son, & Jeong, 2010).

Conformational Studies

These compounds have also been a subject of extensive conformational studies. Research focusing on their NMR spectral analysis has provided insights into their structural and stereochemical properties. This includes the study of their twin-chair conformation and the orientation of substituents, which is vital for understanding their chemical behavior and potential applications (Park, Jeong, & Parthiban, 2011).

Antioxidant Properties

There has been research into the synthesis of variants of these compounds, like 7-alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, and their antioxidant properties. Some synthesized compounds showed promising antioxidant profiles, comparable to standard antioxidants like l-ascorbic acid and α-tocopherol, indicating potential applications in areas requiring oxidative stability (Park, Venkatesan, Kim, & Parthiban, 2012).

Synthesis Methods

Efficient synthesis methods have been developed for these compounds, emphasizing the importance of methodological advancements in producing these compounds for further study and application. This includes approaches like condensation reactions and iodolactonization, highlighting the versatility and potential for modification in the synthesis of these compounds (Ullah, Rotzoll, Schmidt, Michalik, & Langer, 2005).

Analytical Method Development

Analytical methods have been developed for the separation and quantification of isomers of these compounds, which is crucial for quality control in pharmaceutical and research settings. Such methods enhance the understanding and handling of these compounds in various applications (Krishna, Babu, Rao, & Rao, 2009).

Safety And Hazards

properties

IUPAC Name |

9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-9-6-2-8(10)3-7(9)5-11-4-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXCBNBNYPNNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(=O)CC1COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80992979 | |

| Record name | 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | |

CAS RN |

7224-81-9 | |

| Record name | 7224-81-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

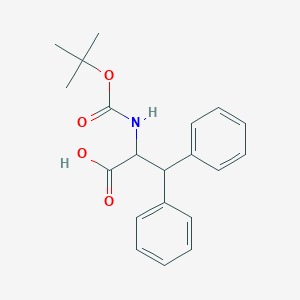

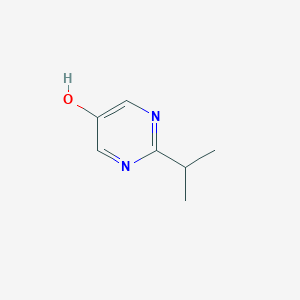

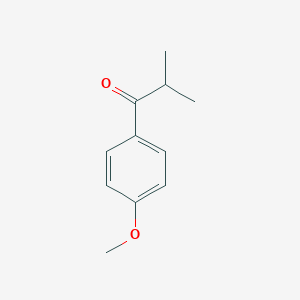

![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)

![7-Methylpyrimido[4,5-D]pyrimidin-4-OL](/img/structure/B45807.png)